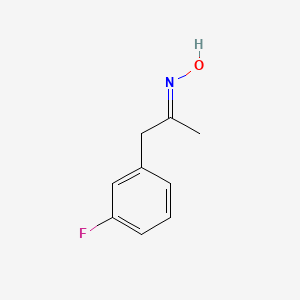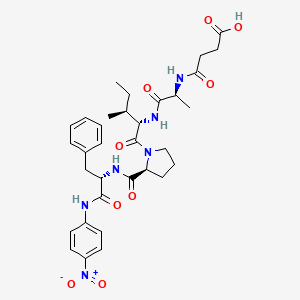![molecular formula C9H10BF3NO2- B1148868 trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate CAS No. 1253177-05-7](/img/new.no-structure.jpg)
trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate is a chemical compound with the molecular formula C9H10BF3NO2 It is known for its unique structural properties, which include a trifluoromethyl group, a methoxybenzoyl group, and a borate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with appropriate boron-containing reagents. The process begins with the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride, which is achieved through the reaction of 2,4,5-trifluoro-3-hydroxybenzoic acid with thionyl chloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of 2,4,5-trifluoro-3-methoxybenzoyl chloride involves a multi-step process starting from tetrachlorophthalic anhydride. The steps include reactions with methylamine, alkali metal fluoride, sodium hydroxide, dimethyl sulfate, and finally thionyl chloride . The resulting 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with boron-containing reagents to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.
Scientific Research Applications
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable component in various chemical reactions. The borate moiety plays a crucial role in the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate: Similar compounds include other trifluoromethyl group-containing borates and benzoyl derivatives.
Trifluoromethyl Group-Containing Drugs: Compounds such as trifluoromethyl aniline and trifluoromethyl benzene derivatives share similar structural features and applications.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group, a methoxybenzoyl group, and a borate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1253177-05-7 |
|---|---|
Molecular Formula |
C9H10BF3NO2- |
Molecular Weight |
231.9874096 |
Synonyms |
trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
